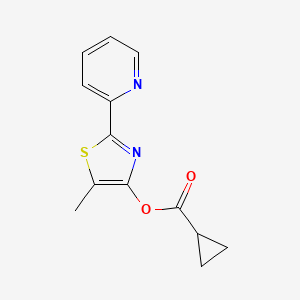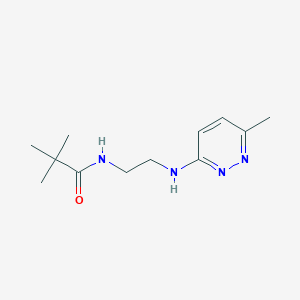
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
- Antimicrobial Properties: Research has shown the synthesis and antimicrobial activity of derivatives related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate. These compounds have exhibited interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Anticancer Potential
- Anticancer Agents: Novel pyridine-thiazole hybrid molecules, structurally related to the chemical , have been synthesized and evaluated for their cytotoxic action against various cancer cell lines. Notably, certain derivatives have shown high antiproliferative activity and selectivity for cancer cells, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Antifungal and Herbicidal Applications
- Fungicidal and Herbicidal Activity: Derivatives of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, structurally related to the compound , have demonstrated significant antifungal and herbicidal activities. This highlights the compound's potential applications in agriculture and antifungal research (Tian et al., 2009).
Synthesis and Bioactivity
- Synthetic Pathways and Bioactivity: The compound and its derivatives have been synthesized through various chemical reactions, and their bioactivity has been evaluated in different contexts, demonstrating the compound's versatility in chemical synthesis and potential applications in various fields of biological research (Žugelj et al., 2009).
Molecular Docking and DNA Interaction
- Molecular Docking Studies: Some derivatives of the compound have been studied for their interaction with DNA, showing promising affinity towards the DNA double helix. This suggests potential applications in the study of DNA interactions and drug development (Kamat et al., 2019).
Antioxidant Properties
- Antioxidant Agent: Thiazole derivatives, closely related to the compound, have been synthesized and evaluated for their antioxidant efficacy, indicating the potential of these compounds as antioxidants in various medical and cosmetic applications (Hossan, 2020).
Eigenschaften
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-5-6-9)15-12(18-8)10-4-2-3-7-14-10/h2-4,7,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJOBADDXVCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)
![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)
![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)
![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B3002342.png)
![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)


